N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
N-(2-Methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a furan-based carboxamide derivative featuring a 2-methoxyphenyl group attached to the amide nitrogen and a 2-(trifluoromethyl)phenyl substituent at the 5-position of the furan ring (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group influences electronic properties and binding interactions .
Properties
CAS No. |
622805-19-0 |
|---|---|
Molecular Formula |
C19H14F3NO3 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-25-16-9-5-4-8-14(16)23-18(24)17-11-10-15(26-17)12-6-2-3-7-13(12)19(20,21)22/h2-11H,1H3,(H,23,24) |
InChI Key |
QRHOYIARIXENRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs with specific therapeutic targets.
Industry: The compound’s unique properties may make it useful in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxyphenyl group may contribute to its overall activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized in Table 1 .
Key Observations :
- Electron-Withdrawing Groups (NO₂, CF₃): Improve metabolic stability but may reduce solubility. Compound 22o (with NO₂) shows potent trypanocidal activity .
- Substituent Position : The 2-CF₃ group on the furan phenyl (target compound) may enhance steric hindrance compared to 3-CF₃ analogs (e.g., ).
- Halogen vs.
Physicochemical and Crystallographic Insights
- Crystal Packing : Weak hydrogen bonds (e.g., C-H⋯O in ) influence solid-state stability and dissolution rates .
Biological Activity
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. Its unique structural features, including the furan ring and trifluoromethyl group, suggest a promising profile for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is C19H14F3NO3. The compound's structure can be represented as follows:
- SMILES : COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
- InChI : InChI=1S/C19H14F3NO3/c1-25-16-9-5-4-8-14(16)23-18(24)17-11-10-15(26-17)12-6-2-3-7-13(12)19(20,21)22/h2-11H,1H3,(H,23,24)
Biological Activity Overview
Research on the biological activity of this compound is limited; however, the following areas have been explored:
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzo[b]furan derivatives have shown promising antitumor effects in various cancer cell lines, suggesting that this compound could possess similar activities .
Cytotoxicity Assays
In vitro studies are essential for evaluating the cytotoxic potential of new compounds. Although specific cytotoxicity data for this compound is not available, related compounds have demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines . Such findings imply that this compound may also exhibit potent cytotoxic effects.
Mechanistic Insights
Mechanistic studies on structurally related compounds have revealed their ability to induce apoptosis and inhibit cell cycle progression. For example, compounds targeting EGFR and VEGFR pathways showed significant inhibition of tumor growth and induced apoptosis in MCF-7 breast cancer cells . It is plausible that this compound could similarly affect these pathways.
Data Table: Predicted Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer Activity | Various derivatives | Induction of apoptosis, cell cycle arrest |
| Cytotoxicity | Phenylpyrazolo derivatives | IC50 values between 0.3 - 24 µM |
| Target Inhibition | EGFR/VEGFR inhibitors | Tumor growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
